synthesis and characterization of 4-Piperidin-4-YL-benzoic acid methyl ester
synthesis and characterization of 4-Piperidin-4-YL-benzoic acid methyl ester
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Piperidin-4-yl)benzoic Acid Methyl Ester
Abstract
This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis of 4-(Piperidin-4-yl)benzoic acid methyl ester (CAS No. 281235-04-9), a valuable building block in medicinal chemistry and drug development.[1] We delve into the strategic rationale behind the chosen synthetic pathway, which leverages a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document furnishes detailed, step-by-step protocols for the synthesis, purification, and rigorous characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation and validation of this key piperidine-containing intermediate.
Introduction and Strategic Rationale
4-(Piperidin-4-yl)benzoic acid methyl ester is a bifunctional molecule featuring a central phenyl ring substituted with a piperidine moiety and a methyl ester group. This structural motif is prevalent in a vast array of pharmacologically active compounds, where the piperidine ring often serves as a key pharmacophore for interacting with biological targets, while the benzoate portion provides a versatile handle for further chemical elaboration.[2][3] The development of a reliable synthetic route is therefore of significant interest.
The primary challenge in synthesizing this molecule lies in the selective formation of the carbon-carbon bond between the C4 position of the piperidine ring and the C4 position of the benzoic acid derivative. A retrosynthetic analysis reveals several potential disconnection points.
Caption: Retrosynthetic analysis of the target molecule.
While other methods exist, the Suzuki-Miyaura cross-coupling reaction stands out as the most strategic choice for this transformation.[4][5] The rationale for this selection is threefold:
-
Mild Reaction Conditions: The Suzuki coupling is renowned for its tolerance of a wide variety of functional groups, including the ester moiety present in our target, thereby minimizing the need for excessive protection-deprotection steps.[5]
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High Yields and Selectivity: This palladium-catalyzed reaction is highly efficient and selective, leading to cleaner reaction profiles and simplifying purification.[4]
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Commercial Availability of Reagents: The necessary precursors, such as aryl halides and boronic esters, are either commercially available or readily synthesized from common starting materials.[6]
Our chosen synthetic workflow involves the coupling of commercially available Methyl 4-bromobenzoate with a piperidine-derived boronic ester. The piperidine nitrogen must be protected during this step to prevent side reactions. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in the basic conditions of the Suzuki reaction and its straightforward removal under acidic conditions.[7][8]
Synthetic Pathway and Detailed Protocols
The overall synthesis is a three-step process: preparation of the key boronic ester intermediate, the Suzuki cross-coupling reaction, and the final deprotection to yield the target compound.
Caption: Overall synthetic workflow for the target compound.
Materials and Reagents
| Reagent | CAS No. | Supplier | Notes |
| N-Boc-4-piperidone | 79099-07-3 | Sigma-Aldrich | |
| Lithium bis(trimethylsilyl)amide (LHMDS) | 4039-32-1 | Sigma-Aldrich | 1.0 M solution in THF |
| N-Phenyl-bis(trifluoromethanesulfonimide) | 37595-74-7 | Sigma-Aldrich | |
| Bis(pinacolato)diboron (B₂Pin₂) | 73183-34-3 | Sigma-Aldrich | |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | Sigma-Aldrich | |
| Potassium Acetate (KOAc) | 127-08-2 | Sigma-Aldrich | |
| Methyl 4-bromobenzoate | 619-42-1 | Sigma-Aldrich | |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Sigma-Aldrich | Anhydrous |
| Trifluoroacetic Acid (TFA) | 76-05-1 | Sigma-Aldrich | |
| Tetrahydrofuran (THF) | 109-99-9 | Sigma-Aldrich | Anhydrous |
| 1,4-Dioxane | 123-91-1 | Sigma-Aldrich | Anhydrous |
| Dichloromethane (DCM) | 75-09-2 | Fisher Scientific | ACS Grade |
| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Scientific | ACS Grade |
| Hexanes | 110-54-3 | Fisher Scientific | ACS Grade |
Protocol 1: Synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
This protocol first converts the ketone into a vinyl triflate, which is then subjected to a Miyaura borylation to install the boronic ester.
-
Vinyl Triflate Formation:
-
To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-4-piperidone (1.0 eq).
-
Dissolve in anhydrous THF (0.2 M) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Add LHMDS (1.0 M solution in THF, 1.1 eq) dropwise over 15 minutes. Stir the resulting enolate solution for 1 hour at -78 °C.
-
In a separate flask, dissolve N-Phenyl-bis(trifluoromethanesulfonimide) (1.1 eq) in anhydrous THF and add this solution dropwise to the enolate.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 5-10% EtOAc in hexanes) to yield the vinyl triflate.
-
-
Miyaura Borylation:
-
To a flask, add the vinyl triflate (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (0.1 M) and heat the mixture to 80-90 °C for 12-16 hours.[9]
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify by flash column chromatography (e.g., 10-20% EtOAc in hexanes) to afford the desired N-Boc-protected piperidine boronic ester.
-
Protocol 2: Suzuki Coupling and Deprotection
-
Suzuki-Miyaura Cross-Coupling:
-
In a reaction vessel, combine the N-Boc-piperidine boronic ester (1.1 eq), methyl 4-bromobenzoate (1.0 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the vessel with argon three times.
-
Add a 4:1 mixture of 1,4-dioxane and water (0.1 M).[6]
-
Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield tert-butyl 4-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate.
-
-
N-Boc Deprotection:
-
Dissolve the purified Boc-protected product from the previous step in dichloromethane (DCM, 0.1 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, 4-(Piperidin-4-yl)benzoic acid methyl ester. Further purification can be achieved by recrystallization or a final chromatographic step if necessary.
-
Characterization of the Final Product
Unambiguous characterization is critical to verify the structure and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.
Caption: Comprehensive characterization workflow.
Spectroscopic Data
Molecular Formula: C₁₃H₁₇NO₂ Molecular Weight: 219.28 g/mol
¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, piperidine, and methyl ester protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.95 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to -COOMe) | Deshielded by the electron-withdrawing ester group. |
| ~ 7.35 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to piperidine) | Shielded relative to the other aromatic protons. |
| ~ 3.90 | s | 3H | -COOCH ₃ | Characteristic singlet for a methyl ester. |
| ~ 3.20 | m | 2H | Piperidine-H (axial, C2/C6) | |
| ~ 2.80 | m | 2H | Piperidine-H (equatorial, C2/C6) | |
| ~ 2.65 | tt | 1H | Piperidine-H (C4) | Benzylic proton coupled to adjacent piperidine protons. |
| ~ 1.90 | m | 2H | Piperidine-H (axial, C3/C5) | |
| ~ 1.70 | m | 2H | Piperidine-H (equatorial, C3/C5) | |
| ~ 1.60 | br s | 1H | N-H | Broad signal due to quadrupole relaxation and exchange. |
¹³C NMR Spectroscopy (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 167.0 | C =O (Ester) | Typical chemical shift for an ester carbonyl.[10] |
| ~ 148.5 | Ar-C (quaternary, C-piperidine) | |
| ~ 129.5 | Ar-C H (ortho to -COOMe) | |
| ~ 128.0 | Ar-C (quaternary, C-COOMe) | |
| ~ 126.5 | Ar-C H (ortho to piperidine) | |
| ~ 52.0 | -COOC H₃ | Methyl carbon of the ester. |
| ~ 46.0 | Piperidine-C (C2/C6) | |
| ~ 44.0 | Piperidine-C (C4) | |
| ~ 34.5 | Piperidine-C (C3/C5) |
FT-IR Spectroscopy (ATR): The IR spectrum provides confirmation of the key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3350 | Medium, Broad | N-H Stretch (Secondary Amine) |
| ~ 3050 | Medium | Aromatic C-H Stretch |
| 2920, 2850 | Strong | Aliphatic C-H Stretch |
| ~ 1715 | Strong, Sharp | C=O Stretch (Ester)[11] |
| ~ 1610 | Strong | Aromatic C=C Stretch |
| ~ 1275, 1110 | Strong | C-O Stretch (Ester) |
Mass Spectrometry (ESI-MS): Electrospray ionization in positive mode is ideal for this molecule.
-
Expected [M+H]⁺: m/z 220.1332
-
Key Fragmentation: Loss of the methoxy group (-31) or the entire carbomethoxy group (-59) from the parent ion are plausible fragmentation pathways.
Purity Assessment
-
Thin-Layer Chromatography (TLC): A single spot in an appropriate solvent system (e.g., 10% MeOH in DCM with 0.5% NH₄OH) indicates good purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, a reverse-phase C18 column with a mobile phase of acetonitrile/water containing 0.1% TFA should be used. The purity should be ≥95% for use in drug discovery applications.
Safety, Handling, and Storage
-
Safety: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Reagents such as LHMDS are highly reactive and moisture-sensitive. Palladium catalysts are toxic and should be handled with care.
-
Handling: The final compound is a stable solid at room temperature.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light.
Conclusion
This guide has detailed a reliable and scalable synthetic route for 4-(Piperidin-4-yl)benzoic acid methyl ester via a key Suzuki-Miyaura cross-coupling reaction. The provided protocols are robust and have been rationalized based on established principles of organic chemistry. The comprehensive characterization workflow ensures the unambiguous confirmation of the product's identity and purity, making it suitable for advanced applications in pharmaceutical research and development.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis Applications of Boc-Protected Piperidine Propanoic Acid.
-
Hesp, K. D., Fernando, D. P., Jiao, W., & Londregan, A. T. (2018). Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Organic Letters. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10679270, 4-(4-Methoxyphenyl)piperidine. PubChem. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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YouTube. (2020). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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RSC. (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]
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Zhang, M., et al. (2024). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Wang, X., et al. (2018). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. Retrieved from [Link]
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ResearchGate. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Retrieved from [Link]
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